Gelsevirine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gelsevirine is a naturally occurring indole alkaloid found in the plant Gelsemium elegans. This compound has garnered significant attention due to its potent anxiolytic (anti-anxiety) effects and its role as a specific inhibitor of the STING (stimulator of interferon genes) pathway, which is crucial in the body’s immune response to microbial DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gelsevirine involves several steps, starting from the extraction of the plant Gelsemium elegans. The process typically includes:

Extraction: The plant material is subjected to solvent extraction to isolate the alkaloids.

Purification: The crude extract is then purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for extensive purification. Current methods rely heavily on the natural extraction process, which is then scaled up using industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Gelsevirine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide are often employed.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Gelsevirine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactions.

Biology: Investigated for its role in modulating the STING pathway and its effects on immune response.

Medicine: Explored for its potential as an anxiolytic agent and its therapeutic effects in conditions like sepsis and neuroinflammation.

Industry: Potential applications in the development of new pharmaceuticals targeting the STING pathway .

Mechanism of Action

Gelsevirine exerts its effects primarily through the modulation of the STING pathway. It binds to the cyclic dinucleotide-binding pocket of STING, inhibiting its activation and subsequent signaling. This leads to a reduction in the production of interferons and pro-inflammatory cytokines. Additionally, this compound promotes the ubiquitination and degradation of STING, further dampening the immune response .

Comparison with Similar Compounds

Similar Compounds

Gelsemine: Another indole alkaloid from Gelsemium elegans with anxiolytic properties.

Koumine: Exhibits similar anxiolytic effects and also modulates glycine receptors.

Humantenmine: Less active compared to Gelsevirine but still part of the same alkaloid family.

Uniqueness

This compound stands out due to its dual role as an anxiolytic agent and a specific inhibitor of the STING pathway.

Biological Activity

Gelsevirine, an indole alkaloid derived from the plant Gelsemium elegans, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the pharmacological effects, mechanisms of action, and metabolic pathways of this compound, supported by relevant data tables and case studies.

Pharmacological Effects

This compound exhibits a range of pharmacological activities, including:

- Anxiolytic Effects : this compound has been shown to alleviate anxiety-like behaviors in animal models. In a study involving chronic unpredictable mild stress (CUMS) mice, this compound administration led to significant improvements in behaviors indicative of anxiety, such as increased exploration in open-field tests and reduced levels of pro-inflammatory cytokines like IL-1β and IL-6 .

- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory responses. It inhibits the activation of the NLRP3 inflammasome pathway, which is critical in the inflammatory response .

- Neuroprotective Effects : this compound's neuroprotective potential has been explored in the context of sepsis-associated encephalopathy. It was found to inhibit pyroptosis in microglia by targeting the STING signaling pathway, thus mitigating acute organ damage and extending survival in sepsis models .

The biological activity of this compound is mediated through several mechanisms:

- Ion Channel Modulation : this compound interacts with glycine receptors (GlyRs) and GABA receptors, exhibiting competitive inhibition. Electrophysiological studies revealed an IC50 value for this compound on GlyRs of approximately 40.6 μM . This interaction is significant for its analgesic and anxiolytic properties.

- STING Pathway Inhibition : this compound acts as a specific inhibitor of the STING pathway, preventing the induction of interferon and inflammatory cytokines in macrophages exposed to STING agonists. This mechanism has implications for its use in treating inflammatory diseases .

Metabolic Pathways

Research into the metabolism of this compound indicates species-specific differences. A study utilizing liver microsomes from humans, pigs, goats, and rats identified multiple metabolites formed during biotransformation. Notably, six metabolites were detected in pig liver microsomes, while human liver microsomes produced five distinct metabolites . Understanding these metabolic pathways is crucial for assessing the safety and efficacy of this compound in clinical settings.

Table 1: Summary of Pharmacological Effects of this compound

| Effect | Model/Study Type | Observations |

|---|---|---|

| Anxiolytic | CUMS-induced mice | Increased exploration; reduced pro-inflammatory cytokines |

| Anti-inflammatory | In vitro macrophage studies | Inhibition of NLRP3 inflammasome activation |

| Neuroprotective | Sepsis model | Reduced pyroptosis; improved survival |

Table 2: Metabolites Identified from this compound

| Species | Metabolite ID | Description |

|---|---|---|

| Human | M1 | N-demethyl-gelsevirine |

| Pig | M2 | N-oxide-gelsevirine |

| Goat | M3 | Hydroxy-gelsevirine |

| Rat | M4 | Other unidentified metabolites |

Case Studies

- Anxiolytic Study : In a controlled experiment with CUMS mice, this compound was administered at varying doses (0.4, 2, and 10 mg/kg). Results showed a dose-dependent reduction in anxiety-like behaviors compared to control groups treated with saline or diazepam .

- Inflammation Model : A study demonstrated that this compound significantly reduced levels of inflammatory markers in macrophages when stimulated with STING agonists. This suggests potential therapeutic applications for autoimmune diseases .

Properties

Molecular Formula |

C21H24N2O3 |

|---|---|

Molecular Weight |

352.4 g/mol |

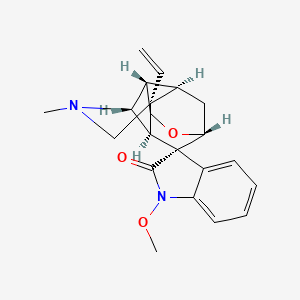

IUPAC Name |

(1R,2S,5S,6S,7S,8R,11S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one |

InChI |

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12-,14+,16+,17+,18-,20-,21-/m0/s1 |

InChI Key |

SSSCMFCWHWCCEH-MTYPYGCKSA-N |

SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

Isomeric SMILES |

CN1C[C@]2([C@@H]3C[C@@H]4[C@]5([C@H]2[C@H]1[C@H]3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

Canonical SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.